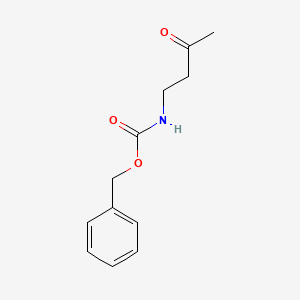
4-(Cbz-amino)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cbz-amino)-2-butanone, also known as 4-(benzyloxycarbonylamino)-2-butanone, is an organic compound that features a carbamate-protected amino group. The benzyloxycarbonyl (Cbz) group is commonly used in organic synthesis to protect amines, allowing for selective reactions to occur without interference from the amino group.
Mechanism of Action
Target of Action
The primary target of the compound 4-(Cbz-amino)-2-butanone is amino groups . The compound is used to protect these amino groups during organic synthesis .
Mode of Action
The compound, also known as a Cbz-protected amino group, interacts with its targets (amino groups) by forming a carbamate . This is achieved through a reaction with the highly reactive chloroformate . The reaction liberates HCl and requires some base .
Biochemical Pathways
The compound affects the protection and deprotection of amino groups in biochemical pathways . It allows for the selective protection of amino groups, even in substrates with multiple hydroxyl groups .
Pharmacokinetics
The compound’s stability under various conditions (eg, different pH levels and temperatures) suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the protection of amino groups , rendering them less reactive during organic synthesis . This protection can be reversed or “deprotected” through a process called hydrogenolysis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For example, the compound is stable under various pH conditions and temperatures . It can be deprotected under certain conditions, such as the presence of a strong acid or a reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-amino)-2-butanone typically involves the protection of an amino group with a benzyloxycarbonyl group. One common method is to react the amino compound with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired Cbz-protected amino compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cbz-amino)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-(Cbz-amino)-2-butanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: These compounds use tert-butoxycarbonyl (Boc) groups for protection.
N-Fmoc-protected amines: These compounds use fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
N-Alloc-protected amines: These compounds use allyloxycarbonyl (Alloc) groups for protection.
Uniqueness
4-(Cbz-amino)-2-butanone is unique due to its use of the benzyloxycarbonyl group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are essential.
Properties
IUPAC Name |
benzyl N-(3-oxobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWVVHRNMKYYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
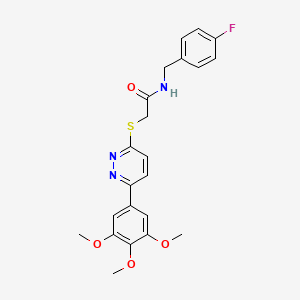

![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)
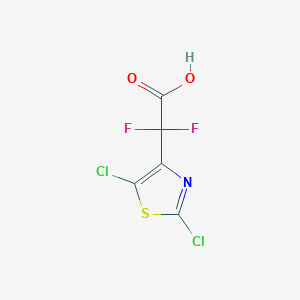

![N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2893481.png)
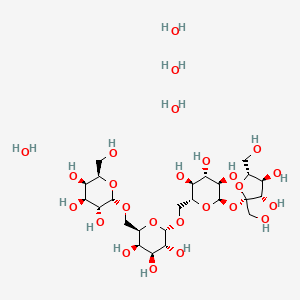

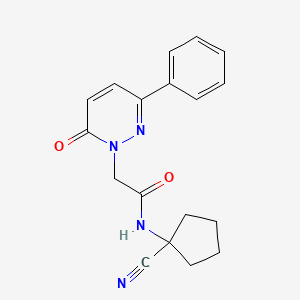

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2893486.png)


![2-(4-chlorophenoxy)-2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide](/img/structure/B2893491.png)
